4-(Methylthio)-3-(trifluoromethyl)benzoic acid
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Overview
Description
4-(Methylthio)-3-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group and a methylthio group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the introduction of functional groups. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)-3-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
4-(Methylthio)-3-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Methylthio)-3-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The methylthio group can participate in redox reactions, potentially affecting cellular processes. The carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity to targets .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(trifluoromethyl)benzoic acid: Similar structure but lacks the methylthio group.
2-Nitro-4-(trifluoromethyl)benzoic acid: Contains a nitro group instead of a methylthio group.
Uniqueness
4-(Methylthio)-3-(trifluoromethyl)benzoic acid is unique due to the presence of both the trifluoromethyl and methylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H7F3O2S |
---|---|
Molecular Weight |
236.21 g/mol |
IUPAC Name |
4-methylsulfanyl-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H7F3O2S/c1-15-7-3-2-5(8(13)14)4-6(7)9(10,11)12/h2-4H,1H3,(H,13,14) |
InChI Key |
HGBIOLFGWRCXJW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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